molecular formula C16H15FN2O3 B7169907 N-(5-fluoropyridin-2-yl)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide

N-(5-fluoropyridin-2-yl)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B7169907
M. Wt: 302.30 g/mol
InChI Key: FEUQARWVVVHBDK-UHFFFAOYSA-N
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Description

N-(5-fluoropyridin-2-yl)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyridine moiety, a methoxy group, and a chromene carboxamide structure, which contribute to its distinctive properties.

Properties

IUPAC Name

N-(5-fluoropyridin-2-yl)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-21-13-3-4-14-10(7-13)6-11(9-22-14)16(20)19-15-5-2-12(17)8-18-15/h2-5,7-8,11H,6,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUQARWVVVHBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(C2)C(=O)NC3=NC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoropyridin-2-yl)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the fluoropyridine and chromene intermediates. The fluoropyridine can be synthesized using methods such as nucleophilic substitution reactions, where a fluorine atom is introduced into the pyridine ring . The chromene intermediate is often prepared through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for monitoring the reaction progress and verifying the final product’s identity .

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoropyridin-2-yl)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

N-(5-fluoropyridin-2-yl)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-fluoropyridin-2-yl)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety may enhance binding affinity and selectivity, while the chromene structure can modulate the compound’s overall activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluoropyridine derivatives and chromene-based molecules, such as:

Uniqueness

N-(5-fluoropyridin-2-yl)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide is unique due to its specific combination of fluoropyridine and chromene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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